molecular formula C22H18N2O3 B7696084 N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)furan-2-carboxamide

N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)furan-2-carboxamide

Cat. No. B7696084
M. Wt: 358.4 g/mol
InChI Key: NFEQTKQPUOLVJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)furan-2-carboxamide, also known as HQF, is a chemical compound that has gained significant attention in the scientific community due to its potential pharmacological activities. HQF is a synthetic compound that belongs to the class of quinoline derivatives and has shown promising results in various scientific studies.

Mechanism of Action

N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)furan-2-carboxamide exerts its pharmacological activities by binding to specific targets in the body. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to inhibit the growth of bacteria and viruses by disrupting their cell membranes.
Biochemical and physiological effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the growth of bacteria and viruses. This compound has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)furan-2-carboxamide has several advantages for lab experiments. It is easy to synthesize, has high yield and purity, and has shown promising results in various scientific studies. However, this compound also has some limitations. It is a synthetic compound and may not be readily available in large quantities. Additionally, more research is needed to fully understand its pharmacological activities and potential therapeutic uses.

Future Directions

There are several future directions for research on N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)furan-2-carboxamide. One area of research is to further investigate its anti-cancer properties and potential use in cancer treatment. Another area of research is to investigate its anti-inflammatory properties and potential use in the treatment of inflammatory diseases. Additionally, more research is needed to fully understand its mechanism of action and potential therapeutic uses in neurodegenerative diseases. Furthermore, research is needed to optimize the synthesis method and increase the yield of this compound.

Synthesis Methods

N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)furan-2-carboxamide is synthesized by the reaction of 2-hydroxy-3-formylquinoline and m-tolylamine in the presence of acetic acid and refluxing in ethanol. The resulting product is this compound, which is obtained in high yield and purity.

Scientific Research Applications

N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)furan-2-carboxamide has shown potential pharmacological activities in various scientific studies. It has been studied for its anti-cancer, anti-inflammatory, anti-bacterial, and anti-viral properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases.

properties

IUPAC Name

N-(3-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3/c1-15-6-4-8-18(12-15)24(22(26)20-10-5-11-27-20)14-17-13-16-7-2-3-9-19(16)23-21(17)25/h2-13H,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFEQTKQPUOLVJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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